Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-
Description
Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- is a complex organic compound with a molecular formula of C40H59FN4O4 and a molecular weight of 678.92 g/mol . This compound is primarily used in neurological research and is associated with various applications in the field of medicine, particularly in the study of dopamine receptors and neurotransmission .
Properties
CAS No. |
1404053-62-8 |
|---|---|
Molecular Formula |
C40H59FN4O4 |
Molecular Weight |
678.934 |
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate |
InChI |
InChI=1S/C40H59FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-37(46)48-35-18-17-25-45-39(35)42-30(2)33(40(45)47)24-28-44-26-22-31(23-27-44)38-34-21-20-32(41)29-36(34)49-43-38/h20-21,29,31,35H,3-19,22-28H2,1-2H3 |
InChI Key |
PHSIFPYMPWYHSE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |
Synonyms |
Paliperidone Heptadecanoate; 9-Hydroxyrisperidone Heptadecanoate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- involves multiple steps, including the formation of the benzisoxazole ring, the piperidine ring, and the heptadecanoic acid ester linkage. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized derivatives .
Scientific Research Applications
Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of complex organic molecules.
Biology: Investigated for its role in neurotransmission and its potential effects on dopamine receptors.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- involves its interaction with dopamine receptors in the brain. This compound is believed to modulate neurotransmission by binding to these receptors and influencing the release and uptake of dopamine, thereby affecting mood, cognition, and motor function .
Comparison with Similar Compounds
Similar Compounds
Paliperidone: A similar compound used in the treatment of schizophrenia and related disorders.
Risperidone: Another antipsychotic medication with a similar structure and mechanism of action.
Olanzapine: An antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness
Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- is unique due to its specific chemical structure, which allows it to interact with dopamine receptors in a distinct manner. This uniqueness makes it a valuable tool in neurological research and drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
